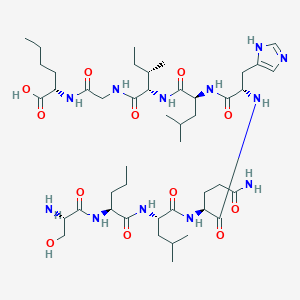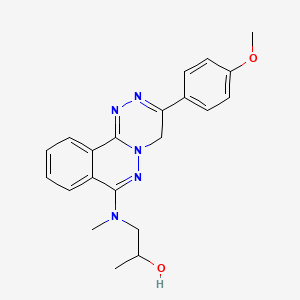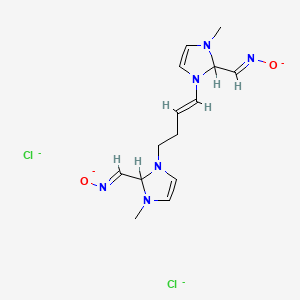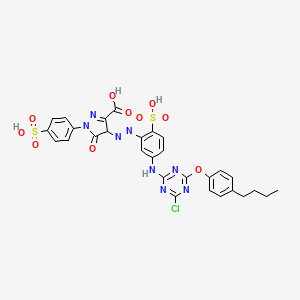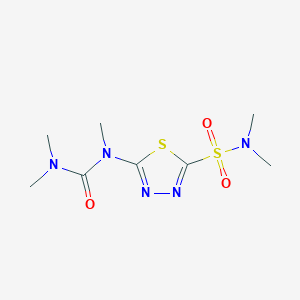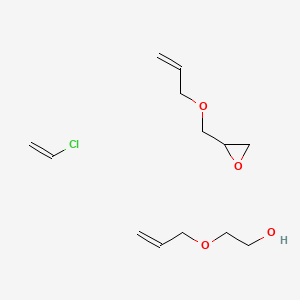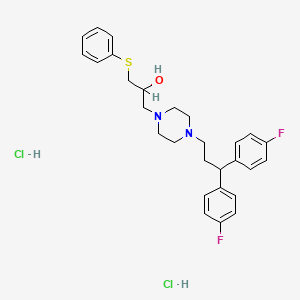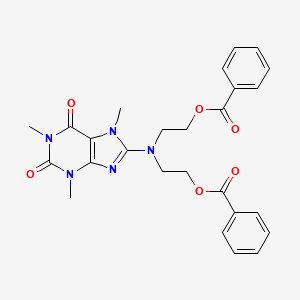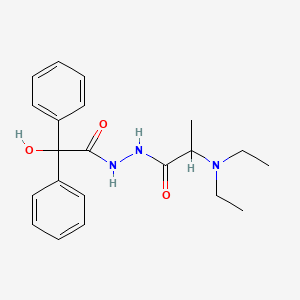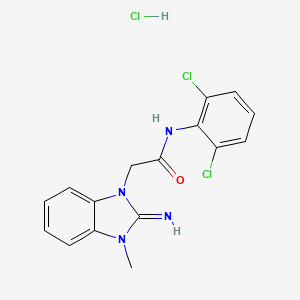![molecular formula C5H9CaCl3N2O2 B12743863 calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride CAS No. 171199-19-2](/img/structure/B12743863.png)
calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride compd. with calcium chloride (1:1) is a chemical compound with the molecular formula C5H9ClN2O2. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride involves the reaction of dimethylamine with ethanimidoyl chloride under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion . The resulting product is then combined with calcium chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to purification steps such as recrystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive nature.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism by which N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride exerts its effects involves its ability to form covalent bonds with various molecular targets. This compound can interact with nucleophiles, leading to the formation of stable adducts. The molecular pathways involved include nucleophilic substitution and addition reactions, which are essential for its reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaminoxy Carbonyl: A polar protecting group used in peptide synthesis.
N,N-(Dimethylamino)ethyl Acrylate: Used in DNA delivery systems due to its charge-shifting properties.
Uniqueness
N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride stands out due to its unique combination of reactivity and stability. Unlike other similar compounds, it can undergo a wide range of chemical reactions, making it versatile for various applications. Its ability to form stable complexes with calcium chloride further enhances its utility in industrial and research settings .
Eigenschaften
CAS-Nummer |
171199-19-2 |
|---|---|
Molekularformel |
C5H9CaCl3N2O2 |
Molekulargewicht |
275.6 g/mol |
IUPAC-Name |
calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride |
InChI |
InChI=1S/C5H9ClN2O2.Ca.2ClH/c1-4(6)7-10-5(9)8(2)3;;;/h1-3H3;;2*1H/q;+2;;/p-2/b7-4-;;; |
InChI-Schlüssel |
QFUUMQSAOGHKGJ-LSQFMHCWSA-L |
Isomerische SMILES |
C/C(=N/OC(=O)N(C)C)/Cl.[Cl-].[Cl-].[Ca+2] |
Kanonische SMILES |
CC(=NOC(=O)N(C)C)Cl.[Cl-].[Cl-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



